

Spectroscopic Analysis of 5-amino-1H-indazol-6ol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of the heterocyclic compound **5-amino-1H-indazol-6-ol**. A comprehensive search of available scientific literature and spectral databases indicates that experimental spectroscopic data (NMR, IR, MS) for this specific molecule is not publicly available at this time. In lieu of direct data, this document provides a detailed overview of the experimental spectroscopic data for the closely related structural analog, 5-amino-1H-indazole. This information serves as a valuable reference point for researchers working with similar molecular scaffolds. Furthermore, this guide outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) that would be applicable to the analysis of **5-amino-1H-indazol-6-ol**.

Spectroscopic Data for the Structural Analog: 5amino-1H-indazole

Due to the absence of published experimental data for **5-amino-1H-indazol-6-ol**, we present the spectroscopic data for **5-amino-1H-indazole**. This compound shares the same core indazole and amino group structure, differing by the absence of a hydroxyl group at the **6-position**.



Table 1: ¹H NMR Spectroscopic Data of 5-amino-1H-indazole

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
12.84	S	-	1H, NH (indazole)
8.74	S	-	1H, H-3
8.54	S	-	2H, NH₂
7.89	S	-	1H, H-4
7.47	d	8.85	1H, H-7
7.06-7.35	m	-	1H, H-6

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

Note: The ¹³C NMR data for 5-amino-1H-indazole was not readily available in a tabulated format in the searched resources.

Table 2: Key IR Absorption Bands of 5-amino-1H-indazole

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Strong, Broad	N-H stretching (amine and indazole)
3000 - 3100	Medium	C-H stretching (aromatic)
1600 - 1650	Strong	N-H bending (amine)
1450 - 1600	Medium to Strong	C=C stretching (aromatic ring)

Sample Preparation: KBr pellet or Nujol mull[2]

Table 3: Mass Spectrometry Data of 5-amino-1H-indazole



m/z	Relative Intensity (%)	Assignment
133	100	[M]+ (Molecular Ion)
105	~50	[M-N ₂]+
78	~30	[C ₆ H ₄ N] ⁺

Ionization Method: Electron Ionization (EI)[3]

Proposed Experimental Protocols for 5-amino-1H-indazol-6-ol

The following are detailed, generalized experimental protocols that can be employed for the spectroscopic characterization of **5-amino-1H-indazol-6-ol**.

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound. Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.



- Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Process the data similarly to the ¹H spectrum.
- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][5]
 - Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
 [6]
- Instrumentation: A benchtop FTIR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 For a solid sample, this can be done using a direct insertion probe.
- Ionization Method (Electron Ionization EI):
 - The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[7]
 - This causes the molecule to ionize and fragment.
- Instrumentation: A mass spectrometer equipped with an EI source and a suitable mass analyzer (e.g., quadrupole, time-of-flight).

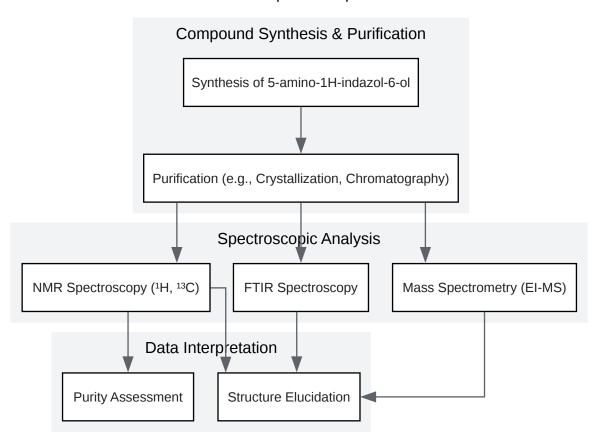


- · Data Acquisition:
 - The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
 - A mass spectrum is generated, showing the relative abundance of each ion.

Visualized Workflows

The following diagrams illustrate generalized workflows for the spectroscopic analysis of a novel chemical compound like **5-amino-1H-indazol-6-ol**.

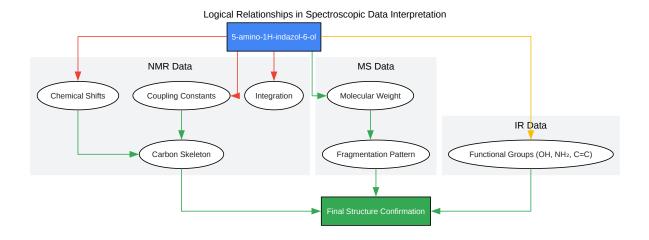
General Workflow for Spectroscopic Characterization



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A generalized workflow for the synthesis and spectroscopic analysis of a novel compound.





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